molecular formula C4H6O2S B147607 Divinyl sulfone CAS No. 77-77-0

Divinyl sulfone

Cat. No. B147607
Key on ui cas rn: 77-77-0
M. Wt: 118.16 g/mol
InChI Key: AFOSIXZFDONLBT-UHFFFAOYSA-N
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Patent
US06605609B2

Procedure details

Aluminum chloride (310 g, 2.3 mol) is added to chlorobenzene (2.5 L) to give a cloudy green suspension. Vinyl sulfone (230 mL, 2.3 mol) is added via a funnel. 2,6-Difluoroaniline (250 mL, 2.3 mol) is added a via funnel. The light brown solution is heated to 110° C. Upon completion, the heat is removed and the black solution is self-cooled to 70° C. The reaction mixture is quenched in methylene chloride (4 L) and ice water (5 L). The aqueous phase is extracted with methylene chloride. The combined organic layers are concentrated and added branched octane (3 L), and then cooled to 0° C. for 30 minutes. The solids are filtered and washed with branched octane (2×500 mL). The crude black solids are dissolved into methylene chloride (3 L) and then loaded onto a SiO2 plug (1.8 kg). The column is eluted with dichloromethane (16 L) until clear. The methylene chloride solution is concentrated to give light brown solids (387 g or 68% yield). The solids are dissolved in hot ethyl acetate (3 L) followed by the addition of hexanes (900 mL). The black solution is self-cooled to room temperature overnight. The light amber crystal needles are filtered and washed with hexanes (4×250 mL). The solids are dried in vacuo at 50° C. overnight to give 314 g of the title compound (55% recystallized yield 1st crop).
Quantity
310 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
reactant
Reaction Step One
Quantity
230 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
3 L
Type
solvent
Reaction Step Four
[Compound]
Name
hexanes
Quantity
900 mL
Type
solvent
Reaction Step Five
Yield
55%

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].ClC1C=CC=CC=1.[CH:12]([S:14]([CH:17]=[CH2:18])(=[O:16])=[O:15])=[CH2:13].[F:19][C:20]1[CH:26]=[CH:25][CH:24]=[C:23]([F:27])[C:21]=1[NH2:22]>C(OCC)(=O)C>[F:19][C:20]1[CH:26]=[CH:25][CH:24]=[C:23]([F:27])[C:21]=1[N:22]1[CH2:18][CH2:17][S:14](=[O:16])(=[O:15])[CH2:12][CH2:13]1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
310 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
2.5 L
Type
reactant
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
230 mL
Type
reactant
Smiles
C(=C)S(=O)(=O)C=C
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
FC1=C(N)C(=CC=C1)F
Step Four
Name
Quantity
3 L
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
hexanes
Quantity
900 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a cloudy green suspension
CUSTOM
Type
CUSTOM
Details
Upon completion, the heat is removed
TEMPERATURE
Type
TEMPERATURE
Details
the black solution is self-cooled to 70° C
CUSTOM
Type
CUSTOM
Details
The reaction mixture is quenched in methylene chloride (4 L)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layers are concentrated
ADDITION
Type
ADDITION
Details
added branched octane (3 L)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C. for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The solids are filtered
WASH
Type
WASH
Details
washed with branched octane (2×500 mL)
DISSOLUTION
Type
DISSOLUTION
Details
The crude black solids are dissolved into methylene chloride (3 L)
WASH
Type
WASH
Details
The column is eluted with dichloromethane (16 L) until clear
CONCENTRATION
Type
CONCENTRATION
Details
The methylene chloride solution is concentrated
CUSTOM
Type
CUSTOM
Details
to give light brown solids (387 g or 68% yield)
TEMPERATURE
Type
TEMPERATURE
Details
The black solution is self-cooled to room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The light amber crystal needles are filtered
WASH
Type
WASH
Details
washed with hexanes (4×250 mL)
CUSTOM
Type
CUSTOM
Details
The solids are dried in vacuo at 50° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=CC=C1)F)N1CCS(CC1)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 314 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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